(3-Cyano-2-fluorophenyl)boronic acid
Overview
Description
“(3-Cyano-2-fluorophenyl)boronic acid” is a boronic acid derivative. It is a solid compound with the molecular formula C7H5BFNO2 and a molecular weight of 164.93 . It is also known as 3-Cyano-2-fluorobenzeneboronic Acid .
Molecular Structure Analysis
The molecular structure of “(3-Cyano-2-fluorophenyl)boronic acid” consists of a phenyl ring with a boronic acid group, a cyano group, and a fluorine atom attached. The exact positions of these substituents can vary .Chemical Reactions Analysis
Boronic acids, including “(3-Cyano-2-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, making them useful in various sensing applications . They are also used in Suzuki-Miyaura coupling reactions .Scientific Research Applications
Organic Synthesis and Crystal Structures : Boronic acids, including derivatives like amino-3-fluorophenyl boronic acid, are crucial in organic synthesis. They are used in reactions like Suzuki cross-coupling and Diels-Alder reactions. These compounds' crystal structures are also studied to understand their reactivity and applications in synthesis (Das et al., 2003).
Kinetic Reactivity Studies : The reactivity of boronic acids, including phenyl and 3-fluorophenylboronic acids, with various diols has been studied to understand their kinetic behaviors. This research is vital for applications where the reactivity of boronic acids is a key factor (Watanabe et al., 2013).
Sensing Applications : Boronic acids are increasingly used in sensing applications due to their interactions with diols and strong Lewis bases. This includes homogeneous assays and heterogeneous detection for various applications ranging from biological labelling to the development of therapeutics (Lacina et al., 2014).
Fluorescent Chemosensors : Boronic acids are instrumental in developing fluorescent chemosensors for detecting bioactive substances. This includes sensors for carbohydrates, L-dopamine, and ions like fluoride and copper. These sensors work based on changes in fluorescence intensity, wavelengths, and quantum yields (Huang et al., 2012).
Catalysis and Chemical Transformations : Boronic acids are used in various catalytic processes, including aza-Michael additions and lactonization reactions. These reactions highlight the versatility of boronic acids in facilitating complex organic transformations (Hashimoto et al., 2015).
Fluorine Substitution Effects : The effects of fluorine substituents on the properties of phenylboronic compounds, including their acidity, hydrolytic stability, and structures, are significant. These studies help in understanding how modifications can influence the properties and applications of boronic acids (Gozdalik et al., 2017).
Safety And Hazards
Boronic acids, including “(3-Cyano-2-fluorophenyl)boronic acid”, can be harmful if swallowed, in contact with skin, or if inhaled . They can cause skin irritation and serious eye irritation . Safety precautions should include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Boronic acids are increasingly being used in diverse areas of research, including sensing applications, biological labeling, protein manipulation and modification, and the development of therapeutics . The specific future directions for “(3-Cyano-2-fluorophenyl)boronic acid” would depend on the results of ongoing and future research in these areas.
properties
IUPAC Name |
(3-cyano-2-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENIWPFEWBREIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C#N)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659387 | |
Record name | (3-Cyano-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyano-2-fluorophenyl)boronic acid | |
CAS RN |
957121-05-0 | |
Record name | (3-Cyano-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-2-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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